N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methoxy-phenyl group, and a pyridin-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzenesulfonyl chloride with 3-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-(pyridin-2-ylsulfanyl)ethylamine to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce sulfides.
Scientific Research Applications
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular pathways involved depend on the specific biological context and the targets of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Benzenesulfonyl-3-ethoxy-1-phenyl-propenone: This compound shares the benzenesulfonyl group but has different functional groups, leading to distinct chemical properties.
3-(3-Benzyloxy-4-methoxy-phenyl)-1-(4-benzyloxy-3-methoxy-phenyl)-propenone: Similar in structure but with additional benzyloxy groups, affecting its reactivity and applications.
Uniqueness
N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H23N3O4S2 |
---|---|
Molecular Weight |
457.6g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-19-9-7-8-18(16-19)25(31(27,28)20-10-3-2-4-11-20)17-21(26)23-14-15-30-22-12-5-6-13-24-22/h2-13,16H,14-15,17H2,1H3,(H,23,26) |
InChI Key |
QRRQDSVBKIMTNU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.